2-amino-6-(chloromethyl)-3H-pteridin-4-one

Analytical Reference Standards Impurity Profiling Pharmaceutical Quality Control

2-Amino-6-(chloromethyl)-3H-pteridin-4-one (CAS 873397-19-4), systematically named 2-amino-6-(chloromethyl)-4(3H)-pteridinone and also referred to as 6-(chloromethyl)pterin, is a heterocyclic compound belonging to the pteridine family. Characterized by a bicyclic pteridine ring bearing an amino group at the 2-position, a keto group at the 4-position, and a reactive chloromethyl substituent at the 6-position, this compound serves as a critical building block in the synthesis of folic acid and its pharmacologically active derivatives.

Molecular Formula C7H6ClN5O
Molecular Weight 211.609
CAS No. 873397-19-4
Cat. No. B580027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-(chloromethyl)-3H-pteridin-4-one
CAS873397-19-4
Synonyms2-Amino-6-(chloromethyl)-4-pteridinol
Molecular FormulaC7H6ClN5O
Molecular Weight211.609
Structural Identifiers
SMILESC1=C(N=C2C(=O)NC(=NC2=N1)N)CCl
InChIInChI=1S/C7H6ClN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14)
InChIKeyZLTBATTVDKFEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-(chloromethyl)-3H-pteridin-4-one (CAS 873397-19-4): Core Intermediate for Folate Pathway Research and Analytical Reference Standards


2-Amino-6-(chloromethyl)-3H-pteridin-4-one (CAS 873397-19-4), systematically named 2-amino-6-(chloromethyl)-4(3H)-pteridinone and also referred to as 6-(chloromethyl)pterin, is a heterocyclic compound belonging to the pteridine family [1]. Characterized by a bicyclic pteridine ring bearing an amino group at the 2-position, a keto group at the 4-position, and a reactive chloromethyl substituent at the 6-position, this compound serves as a critical building block in the synthesis of folic acid and its pharmacologically active derivatives [2]. With a molecular formula of C7H6ClN5O, a molecular weight of 211.61 g/mol, and a melting point exceeding 238°C with decomposition, it is primarily utilized as a synthetic intermediate and as a certified reference impurity standard for quality control in pharmaceutical manufacturing .

2-Amino-6-(chloromethyl)-3H-pteridin-4-one: Why Substitution with Closely Related Analogs Compromises Synthetic and Analytical Integrity


The 6-chloromethyl substitution pattern on the pteridine core confers distinct reactivity and functional utility that cannot be replicated by regioisomers, alternative substituents, or deaminated analogs. The chloromethyl group at the 6-position serves as a uniquely electrophilic site for nucleophilic displacement reactions essential to constructing the folate side-chain architecture [1]. In contrast, the 7-chloromethyl regioisomer (CAS 1391194-56-1) exhibits altered stereoelectronic properties that divert reaction pathways and yield undesired side products. Similarly, substitution with a 6-hydroxymethyl analog eliminates the electrophilic center required for subsequent coupling chemistry, while the 2,4-diamine analog (6-(chloromethyl)pteridine-2,4-diamine, CAS 82778-08-3) introduces an additional nucleophilic amine that complicates regioselective derivatization [2]. Procurement of undefined or impure alternatives undermines batch-to-batch consistency in downstream folate analog synthesis and compromises the accuracy of impurity profiling in pharmaceutical quality control assays.

2-Amino-6-(chloromethyl)-3H-pteridin-4-one: Direct Comparative Evidence for Scientific Selection


Purity Level Differentiation: 98% HPLC-Grade vs. Standard >90% Technical-Grade Material

For applications requiring precise quantification as an impurity reference standard, the 98% HPLC-grade material provides superior analytical reliability compared to the >90% technical-grade product. This higher purity specification minimizes interference from undefined co-eluting impurities that can distort calibration curves and recovery calculations in chromatographic assays .

Analytical Reference Standards Impurity Profiling Pharmaceutical Quality Control

Regiochemical Identity: 6-Chloromethyl Substitution vs. 7-Chloromethyl Regioisomer in Folate Side-Chain Construction

The 6-chloromethyl substituent is the canonical electrophilic center for constructing the C6-side chain in folate and antifolate analogs. In contrast, the 7-chloromethyl regioisomer (CAS 1391194-56-1) positions the reactive chloromethyl group at a sterically and electronically distinct locus, which precludes its use in established protocols for folate synthesis. As a folic acid impurity, the 7-regioisomer is noted to lack significant biological activity and does not serve as a productive intermediate for side-chain elaboration .

Regioselective Synthesis Folate Analog Development Synthetic Intermediate

Electrophilic Reactivity: Chloromethyl Substituent vs. Hydroxymethyl Precursor in Nucleophilic Displacement Efficiency

The chloromethyl group at the 6-position serves as a superior electrophilic leaving group compared to the hydroxymethyl analog. In nucleophilic substitution reactions with amines, thiols, or other nucleophiles, the chloride leaving group (pKa of HCl ≈ -7) exhibits substantially faster displacement kinetics than the hydroxyl group (pKa of H2O ≈ 15.7) [1]. This reactivity advantage translates to higher isolated yields and reduced reaction times in side-chain coupling steps. The chloromethyl group is explicitly identified as 'the most reactive site for many transformations, primarily acting as an electrophilic center' .

Nucleophilic Substitution Reaction Kinetics Synthetic Efficiency

Patented Synthetic Utility: Documented Role in Folic Acid Manufacturing vs. Uncharacterized Analogs

2-Amino-6-(chloromethyl)-4(3H)-pteridinone is explicitly claimed as an intermediate in patent CN 103755706 A, which describes an environmentally friendly preparation method for synthesizing folic acid [1]. The patented process involves the formation of this specific 6-chloromethyl pteridine derivative from 2,4-diamino-5-nitroso-6-hydroxypyrimidine and glycerol under composite catalysis, followed by coupling with p-aminobenzoyl-L-glutamate to yield folic acid. In contrast, alternative 6-substituted pteridines or 7-substituted regioisomers lack documented patent precedent for this economically significant industrial process.

Process Chemistry Pharmaceutical Manufacturing Patent Literature

2-Amino-6-(chloromethyl)-3H-pteridin-4-one: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Folic Acid and Antifolate Analogs

Researchers engaged in the synthesis of folic acid, methotrexate analogs, or other antifolate chemotherapeutic agents require the 6-chloromethyl pteridine scaffold as a key intermediate. The patented synthetic route described in CN 103755706 A demonstrates the compound's utility in preparing folic acid via nucleophilic displacement of the chloromethyl group with p-aminobenzoyl-L-glutamate [1]. This established protocol provides a validated pathway for constructing folate derivatives, whereas alternative regioisomers lack documented synthetic precedent.

Pharmaceutical Impurity Reference Standard Procurement

Analytical laboratories conducting impurity profiling for folic acid or methotrexate drug substances require certified reference standards of known impurities. 2-Amino-6-(chloromethyl)-3H-pteridin-4-one is identified as Folic Acid Impurity 5 and Methotrexate Impurity II-4, and is supplied with characterized purity specifications (e.g., 98% HPLC) [1]. The higher purity grade (98%) offers superior analytical accuracy compared to technical-grade material (>90%), minimizing interference from undefined co-eluting impurities in HPLC and LC-MS assays .

Structure-Activity Relationship (SAR) Studies on Pteridine-Based Enzyme Inhibitors

Medicinal chemistry programs exploring dihydrofolate reductase (DHFR) inhibitors or other pteridine-binding enzymes benefit from the electrophilic chloromethyl handle for systematic side-chain diversification. The 6-position substitution pattern mirrors the natural folate architecture, and the chloride leaving group enables efficient derivatization with diverse nucleophiles (amines, thiols, alkoxides) to generate focused compound libraries [1]. This reactivity profile distinguishes it from less reactive hydroxymethyl analogs and from 2,4-diamine congeners that introduce competing nucleophilic sites .

Process Development and Scale-Up for Folate Manufacturing

Industrial process chemists developing scalable routes to folic acid or its derivatives can leverage the established patent precedent (CN 103755706 A) that specifically utilizes 2-amino-6-(chloromethyl)-4(3H)-pteridinone as a critical intermediate [1]. The compound's documented melting point (>238°C) and solubility profile (slight solubility in heated aqueous acid or DMSO) provide essential physical property data for reaction engineering, crystallization optimization, and purification workflow design .

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